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Triphenylsulfonium hexafluoroantimonate

Cationic Polymerization Photoacid Generator Anion Effects

Formulators requiring maximum cationic cure speed and lithographic contrast face a common challenge: counteranion nucleophilicity that prematurely terminates propagating chains. TPS-SbF₆ solves this with its non-nucleophilic SbF₆⁻ anion. • 248 nm Lithography: ~5 mJ/cm² sensitivity, OD 0.3 μm⁻¹ (4.8 wt%), resist contrast γ=4.3. • Cationic UV Curing: Near-quantitative epoxy conversion at <2 wt% loading; superior hardness, chemical resistance, and adhesion. • Thermal Initiator: >95% initiation efficiency after 500 h at 180°C; withstands 1,000+ thermal cycles (-40°C to 125°C). Supplied at >98.0% (HPLC) with lot-specific CoA. Standard packs: 5 g, 25 g; bulk available.

Molecular Formula C18H15S.F6Sb
C18H15F6SS
Molecular Weight 499.1 g/mol
CAS No. 57840-38-7
Cat. No. B15129288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylsulfonium hexafluoroantimonate
CAS57840-38-7
Molecular FormulaC18H15S.F6Sb
C18H15F6SS
Molecular Weight499.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[Sb-](F)(F)(F)(F)F
InChIInChI=1S/C18H15S.6FH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6
InChIKeyXQXNUAIVGUDYPW-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphenylsulfonium Hexafluoroantimonate (CAS 57840-38-7): Technical Baseline for Photoacid Generator Procurement


Triphenylsulfonium hexafluoroantimonate (TPS-SbF₆) is a crystalline onium salt that functions as a photoacid generator (PAG) and cationic photoinitiator. Upon exposure to deep-ultraviolet (DUV) light, typically in the 248–277 nm range, the triphenylsulfonium cation undergoes photolytic cleavage to generate a strong Brønsted acid (HSbF₆) [1]. The compound is characterized by its non-nucleophilic hexafluoroantimonate counterion, a melting point of approximately 178°C, and commercial availability at >98.0% purity . It is a foundational component in chemically amplified photoresists for semiconductor lithography and in UV-curable cationic coatings, where the efficiency of acid generation and subsequent catalytic chain reactions are the primary performance metrics that govern user selection [2].

Triphenylsulfonium Hexafluoroantimonate: Why Anion and PAG Chemistry Dictate Non-Interchangeability in Resist and Coating Formulations


While all triphenylsulfonium (TPS) salts share a common photogenerating cation, their performance in formulated systems is not interchangeable due to the critical influence of the counteranion. The hexafluoroantimonate (SbF₆⁻) anion is a key differentiator, providing a distinct combination of acid strength, nucleophilicity, and thermal stability that directly impacts lithographic sensitivity, polymerization kinetics, and shelf-life [1]. Unlike the triflate or hexafluorophosphate analogs, the non-nucleophilic nature of the SbF₆⁻ anion minimizes termination of the propagating cationic chain, leading to higher polymerization conversion and superior resist contrast. Furthermore, the quantum yield of acid generation and the transparency of the PAG at specific exposure wavelengths (e.g., 248 nm vs. 193 nm) can vary significantly between TPS salts, meaning a direct substitution without reformulation will almost certainly result in a catastrophic change in process window, resolution, or coating durability [2].

Triphenylsulfonium Hexafluoroantimonate: A Quantitative Comparative Guide to Acid Strength, Efficiency, and Performance


Superior Photoacid Strength and Non-Nucleophilicity: TPS-SbF₆ vs. TPS-Triflate and TPS-PF₆

The hexafluoroantimonate (SbF₆⁻) counterion is a critical determinant of cationic polymerization efficiency. It is well-established that the SbF₆⁻ anion yields a stronger conjugated photoacid (HSbF₆) than the corresponding triflate (CF₃SO₃⁻) or hexafluorophosphate (PF₆⁻) anions, and it is significantly less nucleophilic [1]. This lower nucleophilicity reduces the rate of premature chain termination during epoxy or vinyl ether polymerization. The consequence is a direct, measurable increase in the rate of photopolymerization and final epoxy group conversion when TPS-SbF₆ is used as the photoinitiator compared to systems using alternative onium salts or anion structures [2].

Cationic Polymerization Photoacid Generator Anion Effects

Enhanced Lithographic Performance at 248 nm: Sensitivity and Contrast Comparison with TPS-Triflate

In deep-ultraviolet (DUV) lithography at 248 nm, the choice of PAG directly dictates resist sensitivity and pattern contrast. A direct comparison using poly(α-acetoxystyrene) (PACOST) as the matrix polymer shows that a resist formulated with 4.8 wt% TPS-SbF₆ achieves a sensitivity of approximately 5 mJ/cm² and a contrast (γ) of 4.3 [1]. This performance is significantly superior to a comparable system using TPS-triflate (Ph₃S⁺OTf⁻) as the acid generator, which has been reported to exhibit a sensitivity of about 200 mJ/cm² under similar i-line conditions, a difference largely ascribed to the lower quantum yield of acid generation from the triflate salt [2].

Deep-UV Lithography Photoresist Sensitivity

Optimized DUV Transparency for 248 nm Imaging: Optical Density Data

The transparency of a photoacid generator at the exposure wavelength is critical for achieving vertical sidewall profiles in thick resist films. For 248 nm KrF excimer laser lithography, TPS-SbF₆ provides a favorable balance of absorption and efficiency. In a poly(α-acetoxystyrene) (PACOST) matrix, a formulation containing 4.8 wt% TPS-SbF₆ exhibits an optical density (OD) of 0.3 per micrometer (μm⁻¹) at 248 nm [1]. This level of transparency is crucial, as the phenyl groups in TPS salts are highly absorbing at shorter wavelengths like 193 nm, which severely restricts their use in ArF lithography. At 248 nm, however, this OD value enables sufficient light penetration for uniform acid generation throughout the film, avoiding the 'skin' effect that can cause T-top formation or sloped profiles [2].

DUV Lithography Optical Density Resist Formulation

Concentration-Dependent Plasticization vs. Antiplasticization in Epoxy Networks

The loading level of TPS-SbF₆ is not just a cost factor; it directly and predictably modulates the final thermomechanical properties of UV-cured epoxy networks. A study on cycloaliphatic epoxy resins (3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate) cured with TPS-SbF₆ identified a critical concentration threshold of approximately 2 wt% [1]. Below this threshold, the residual photoinitiator and its photoproducts act as an antiplasticizer, increasing the material's modulus and reducing free volume. Conversely, above 2 wt%, the TPS-SbF₆ residue functions as a plasticizer, leading to a decrease in the glass transition temperature (Tg) and thermal stability [1]. This non-linear behavior is a distinct formulation characteristic of this specific PAG system.

Cationic UV Curing Epoxy Resin Mechanical Properties

Triphenylsulfonium Hexafluoroantimonate: High-Value Application Scenarios Defined by Evidence


KrF (248 nm) Deep-UV Photoresist Formulation for High-Throughput Semiconductor Manufacturing

This is the primary high-value application for TPS-SbF₆. The evidence confirms it is an ideal PAG for 248 nm lithography due to its combination of high sensitivity (~5 mJ/cm²) and favorable optical density (0.3 μm⁻¹ at 4.8 wt% loading). These properties enable the formulation of chemically amplified resists with high throughput and excellent pattern contrast (γ=4.3), which is critical for cost-effective production of memory and logic devices at mature technology nodes. [1]

Formulation of High-Conversion, Fast-Cure Cationic UV Coatings and Adhesives

TPS-SbF₆ is the photoinitiator of choice for achieving maximum conversion and cure speed in cationic UV-curable systems. The strong, non-nucleophilic nature of the generated HSbF₆ acid ensures high propagation rates and minimizes chain termination, leading to a higher final conversion of epoxy groups. This translates directly to superior coating hardness, chemical resistance, and adhesion. Formulators should target a loading of <2 wt% to avoid plasticization of the final film and maintain a high glass transition temperature. [2]

Electron-Beam (E-Beam) and X-Ray Lithography Resist Development

TPS-SbF₆ is an efficient acid generator for e-beam and X-ray radiation, not just UV light. Its ability to catalyze crosslinking reactions in polymers like epoxidized styrene copolymers upon exposure to 20 keV electrons makes it a valuable component for developing negative-tone resists for next-generation lithography (NGL) research and specialized applications like mask-making. [3]

Thermal Cationic Latent Curing Agents for High-Temperature Epoxy Applications

Beyond its photochemical role, TPS-SbF₆ is a key active component in high-stability thermal cationic initiators. Data shows that in optimized formulations, it can maintain over 95% of its initiation efficiency after 500 hours of continuous aging at 180°C, and it can be used in systems that withstand over 1000 thermal cycles (-40°C to 125°C) without degradation. This makes it a critical enabler for long-life epoxy potting compounds and adhesives used in demanding environments like automotive electronics and 5G infrastructure. [4]

Technical Documentation Hub

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